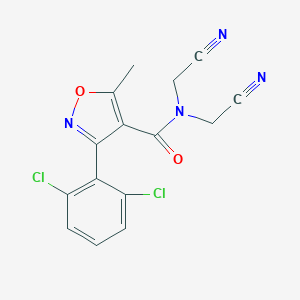![molecular formula C17H12N2O5S2 B416085 2-(3-Nitrofenil)-2-oxoetílico 2-(benzo[d]tiazol-2-iltio)acetato CAS No. 304475-17-0](/img/structure/B416085.png)
2-(3-Nitrofenil)-2-oxoetílico 2-(benzo[d]tiazol-2-iltio)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a complex organic compound that features both a nitrophenyl group and a benzo[d]thiazol-2-ylthio moiety
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate are the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . The downstream effects of this inhibition include a decrease in biofilm formation, virulence production, and other pathogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include a disruption in bacterial cell–cell communication, leading to a decrease in biofilm formation, virulence production, and other pathogenesis . This results in a decrease in the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, nutrient availability can affect the bacteria’s quorum sensing pathways, which are the primary targets of the compound
Análisis Bioquímico
Biochemical Properties
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins . Additionally, it may interact with proteins involved in cellular signaling pathways, thereby modulating their activity and affecting downstream processes.
Cellular Effects
The effects of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Furthermore, it can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound has been shown to inhibit the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have distinct biological activities . In in vitro and in vivo studies, it has been observed that the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure leading to more pronounced effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response, and exceeding this threshold can result in toxicity.
Metabolic Pathways
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in the synthesis and degradation of prostaglandins . Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For example, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazol-2-ylthio intermediate. This intermediate is then reacted with 2-(3-nitrophenyl)-2-oxoethyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d]thiazol-2-ylthio moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzo[d]thiazol-2-ylthio moiety .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]oxazol-2-ylthio)acetate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]imidazol-2-ylthio)acetate
- 2-(3-Nitrophenyl)-2-oxoethyl 2-(quinolin-2-ylthio)acetate
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJOUGMQUDUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE](/img/structure/B416005.png)
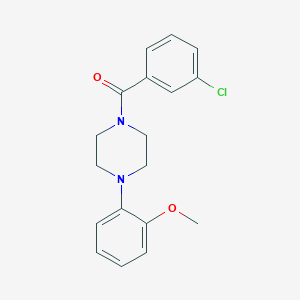
![Dimethyl 5-{[(4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B416007.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B416008.png)
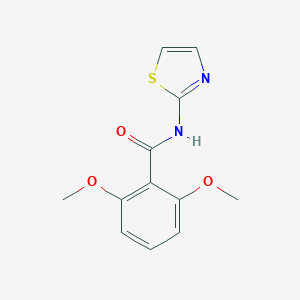
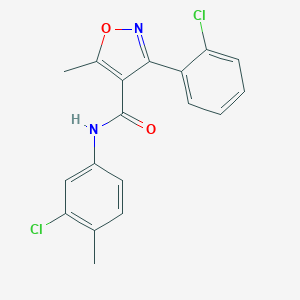
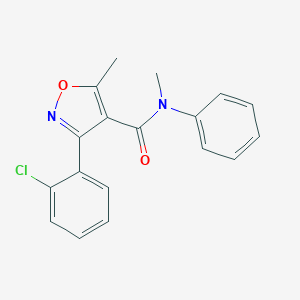
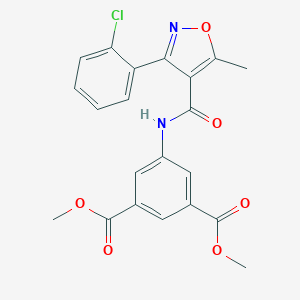

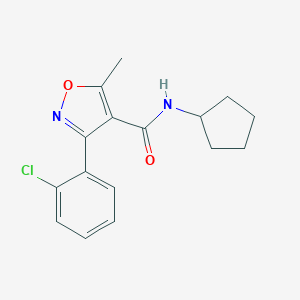

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B416022.png)
